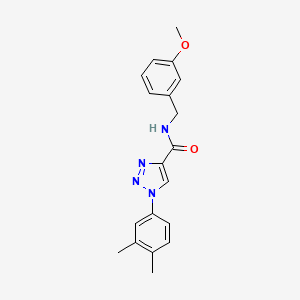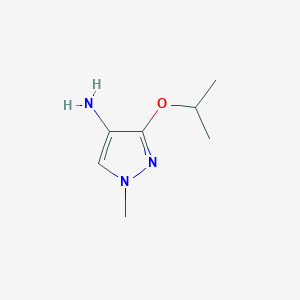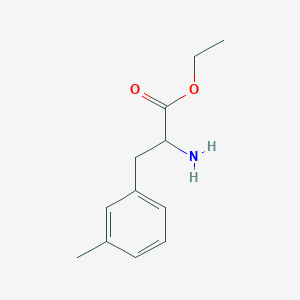
1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as DMTT, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMTT belongs to the class of triazole compounds and has been studied for its ability to modulate various biological pathways.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
A study by Albericio & Bárány (2009) highlighted the development of an acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions. This method facilitates the synthesis of peptides, demonstrating the utility of triazole derivatives in peptide synthesis (Albericio & Bárány, 2009).
Antioxidant, Antibacterial, and Antifungal Activities
Brahmi et al. (2018) synthesized semicarbazone-triazole hybrid derivatives and investigated their in vitro antioxidant activities along with antimicrobial activity against different microbial strains. This research highlights the potential of triazole derivatives in developing new drugs with good oral bioavailability (Brahmi et al., 2018).
Enzyme Inhibition
Bekircan, Ülker, & Menteşe (2015) focused on the synthesis of novel heterocyclic compounds derived from triazole acetohydrazide and investigated their lipase and α-glucosidase inhibition. This study presents the potential therapeutic applications of triazole derivatives in treating diseases related to enzyme dysregulation (Bekircan, Ülker, & Menteşe, 2015).
Molecular and Electronic Analysis
Beytur & Avinca (2021) performed a molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. This comprehensive analysis aids in understanding the electronic properties and potential applications of triazole derivatives in various fields (Beytur & Avinca, 2021).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-7-8-16(9-14(13)2)23-12-18(21-22-23)19(24)20-11-15-5-4-6-17(10-15)25-3/h4-10,12H,11H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCATYAUNFTVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(oxolan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2371696.png)
![3,4-diethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371697.png)
![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)


![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2371703.png)

![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)
![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
